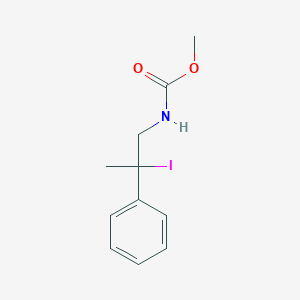

Methyl (2-iodo-2-phenylpropyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89877-35-0 |

|---|---|

Molecular Formula |

C11H14INO2 |

Molecular Weight |

319.14 g/mol |

IUPAC Name |

methyl N-(2-iodo-2-phenylpropyl)carbamate |

InChI |

InChI=1S/C11H14INO2/c1-11(12,8-13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |

InChI Key |

JBQZMMNSTBRTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)OC)(C1=CC=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Iodo 2 Phenylpropyl Carbamate

Precursor Synthesis and Functionalization Strategies

The cornerstone of the synthesis is the construction of the (2-phenylpropyl)amine core. Following the establishment of this precursor, the subsequent introduction of the iodine atom is a critical functionalization step.

Several classical and modern organic synthesis methods can be employed for the preparation of (2-phenylpropyl)amine. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.

One of the most common approaches is the reductive amination of a suitable carbonyl precursor. This can be achieved through a one-pot reaction of 1-phenyl-2-propanone with an ammonia (B1221849) source in the presence of a reducing agent. Various reducing agents can be utilized, with sodium cyanoborohydride being a prominent example due to its selectivity for the imine intermediate over the ketone.

Another established method is the Leuckart reaction , which involves the reaction of a ketone, in this case, 1-phenyl-2-propanone, with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding N-formyl amine, which is then hydrolyzed to yield the primary amine. This reaction typically requires high temperatures.

The Hofmann rearrangement of 2-phenylpropanamide (B1200545) offers an alternative route. In this reaction, the amide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to yield the primary amine with one less carbon atom than the starting amide. This method is particularly useful when starting from the corresponding carboxylic acid or its derivatives.

| Synthetic Method | Precursor | Reagents | Key Features |

| Reductive Amination | 1-Phenyl-2-propanone | Ammonia, Reducing Agent (e.g., NaBH3CN) | One-pot procedure, mild conditions. |

| Leuckart Reaction | 1-Phenyl-2-propanone | Formamide or Ammonium Formate | High temperatures required, forms N-formyl intermediate. |

| Hofmann Rearrangement | 2-Phenylpropanamide | Bromine, Sodium Hydroxide (B78521) | Produces amine with one less carbon, useful for acid precursors. |

The introduction of an iodine atom at the secondary benzylic position of the (2-phenylpropyl)amine derivative is a challenging step due to the presence of multiple reactive sites, including the amine and the aromatic ring. To achieve the desired regioselectivity, it is often necessary to protect the amine functionality prior to the iodination reaction. An acetyl group is a common choice for amine protection.

Once the amine is protected, for instance as N-acetyl-(2-phenylpropyl)amine, electrophilic iodination can be attempted. Reagents such as N-iodosuccinimide (NIS) in the presence of a suitable activator can be employed. The benzylic position is activated towards electrophilic attack, and under carefully controlled conditions, selective iodination at the secondary carbon may be achievable. However, direct C-H iodination at a benzylic position can be challenging and may require specific catalysts or reaction conditions to avoid side reactions such as elimination or substitution at other positions.

Alternative strategies could involve the conversion of a precursor with a suitable leaving group at the target position, followed by nucleophilic substitution with an iodide salt. For example, a benzylic alcohol could be synthesized and then converted to the corresponding iodide.

Carbamate (B1207046) Formation Reactions

The final key transformation is the formation of the methyl carbamate linkage. This can be achieved through several methods, both direct and indirect.

A straightforward method for the formation of the methyl carbamate is the reaction of the (2-iodo-2-phenylpropyl)amine with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. This is a widely used and generally efficient method for carbamate synthesis.

Phosgene-free methods are increasingly favored due to safety considerations. One such approach involves the reaction of the amine with dimethyl carbonate. This reaction often requires a catalyst and elevated temperatures to proceed efficiently.

Another direct approach utilizes carbon dioxide as a C1 source. The amine can react with CO2 to form a carbamic acid intermediate, which can then be alkylated with a methylating agent.

| Carbamylation Reagent | Conditions | Advantages |

| Methyl Chloroformate | Base (e.g., triethylamine) | High efficiency, well-established. |

| Dimethyl Carbonate | Catalyst, heat | Phosgene-free, environmentally benign. |

| Carbon Dioxide | Methylating agent | Utilizes a renewable C1 source. |

Indirect methods for carbamate formation can also be employed. For instance, the amine can be reacted with a carbonylating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated carbamoyl (B1232498) intermediate, which then reacts with methanol (B129727) to yield the desired methyl carbamate.

Stereoselective Synthetic Pathways for Methyl (2-iodo-2-phenylpropyl)carbamate

The synthesis of enantiomerically pure this compound requires the introduction of chirality at the benzylic carbon. This can be achieved through several strategies.

One approach is the stereoselective synthesis of the precursor, (2-phenylpropyl)amine. This can be accomplished through the use of chiral catalysts or auxiliaries in the reductive amination of 1-phenyl-2-propanone. For example, enzymatic transamination using a stereoselective transaminase can provide access to either enantiomer of the amine with high enantiomeric excess.

Once the chiral amine is obtained, it is crucial that the subsequent iodination and carbamoylation steps proceed with retention of configuration or in a predictable stereochemical manner. The specific conditions of these reactions must be carefully chosen to avoid racemization. For instance, nucleophilic substitution reactions at the chiral center should be designed to proceed with a known stereochemical outcome (e.g., SN2 inversion).

The development of a fully stereoselective synthesis of this compound would likely involve a sequence where the stereocenter is established early and subsequent reactions are performed under conditions known to preserve stereochemical integrity.

Diastereoselective Approaches to the (2-iodo-2-phenylpropyl) Scaffold

The addition of an iodine species and a carbamate across the double bond of α-methylstyrene can lead to the formation of two new stereocenters. Consequently, controlling the diastereoselectivity of this transformation is of paramount importance. The reaction typically proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then opened by the nucleophilic attack of the carbamate. The stereochemical outcome of this ring-opening step is generally anti, leading to the trans-addition of iodine and the carbamate group across the former double bond.

The diastereoselectivity of the iodocarbamation of alkenes is influenced by several factors, including the structure of the alkene, the nature of the carbamate, and the reaction conditions. For α-methylstyrene, the phenyl and methyl groups on one of the carbons of the double bond create a sterically hindered environment, which can influence the approach of the nucleophile to the iodonium ion intermediate.

Research on the iodocarbamation of related alkenes has shown that the choice of the carbamate can impact the diastereomeric ratio of the products. For instance, bulkier carbamates may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state of the nucleophilic attack.

Table 1: Illustrative Diastereoselectivity in the Iodocarbamation of a Styrenyl Alkene

| Entry | Carbamate Source | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

| 1 | Methyl carbamate | Dichloromethane (B109758) | 0 | 85:15 |

| 2 | tert-Butyl carbamate | Dichloromethane | 0 | 92:8 |

| 3 | Benzyl carbamate | Tetrahydrofuran | -20 | 88:12 |

| 4 | Methyl carbamate | Acetonitrile (B52724) | 0 | 82:18 |

Note: This data is representative of typical outcomes for iodocarbamation reactions of styrenyl systems and is intended for illustrative purposes.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts to differentiate between the two enantiotopic faces of the prochiral α-methylstyrene.

One approach involves the use of a chiral carbamate derived from a chiral alcohol or amine. This chiral auxiliary can direct the stereochemical course of the reaction, leading to the preferential formation of one enantiomer. After the iodocarbamation step, the chiral auxiliary can be cleaved to yield the enantioenriched target molecule.

Alternatively, and more elegantly, is the use of a chiral catalyst. Chiral Lewis acids or chiral iodine-based catalysts can be employed to activate the iodine source or the alkene, creating a chiral environment that biases the reaction towards the formation of a single enantiomer. For instance, chiral hypervalent iodine reagents have been developed and utilized in a variety of asymmetric transformations. While a specific application to the synthesis of this compound may not be extensively documented, the principles of such catalytic systems are well-established.

Table 2: Representative Enantioselective Iodocarbamation using a Chiral Catalyst

| Entry | Chiral Catalyst/Ligand | Iodine Source | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Lewis Acid A | I2 | 75 | 85 |

| 2 | Chiral Iodine Catalyst B | NIS | 82 | 92 |

| 3 | Chiral Ligand C with I(III) | I(OAc)3 | 78 | 88 |

Note: This data is illustrative of the potential of chiral catalysis in iodocarbamation reactions.

Stereodivergent Synthesis Considerations

Stereodivergent synthesis allows for the selective formation of any of the possible stereoisomers of a molecule with multiple stereocenters from a common starting material. For this compound, this would entail the ability to selectively synthesize all four possible stereoisomers (RR, SS, RS, and SR).

Achieving stereodivergence in the iodocarbamation of α-methylstyrene could be approached by carefully selecting the combination of reagents and catalysts. For example, a photocatalytic method for the stereodivergent synthesis of β-iodoenol carbamates has been reported, where the choice of photocatalyst dictates the formation of either the Z- or E-isomer. rsc.orgnih.gov A similar strategy, perhaps employing different chiral catalysts or reaction conditions, could potentially be adapted to control the diastereoselectivity and enantioselectivity of the iodocarbamation of α-methylstyrene.

One might envision a scenario where one set of catalytic conditions favors an anti-addition pathway, while a different set of conditions promotes a syn-addition, although the latter is less common for iodonium ion-mediated reactions. By combining these diastereoselective methods with enantioselective control, access to all stereoisomers could be achieved.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and catalytic system is crucial for maximizing the yield and stereochemical purity of the product.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of the iodocarbamation reaction. The polarity of the solvent can influence the stability of the charged iodonium ion intermediate and the transition state of the subsequent nucleophilic attack by the carbamate.

Generally, polar aprotic solvents such as dichloromethane and acetonitrile are effective for this type of transformation. They can stabilize the iodonium ion intermediate without strongly solvating the carbamate nucleophile, thus facilitating the reaction. In contrast, polar protic solvents might compete with the carbamate as nucleophiles or deactivate it through hydrogen bonding, potentially leading to lower yields or the formation of byproducts.

Table 3: Effect of Solvent on the Yield of a Model Iodocarbamation Reaction

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Dichloromethane | 9.1 | 85 |

| 2 | Acetonitrile | 37.5 | 78 |

| 3 | Tetrahydrofuran | 7.6 | 72 |

| 4 | Hexane | 1.9 | <10 |

| 5 | Methanol | 32.7 | 45 (with side products) |

Note: This data is representative and illustrates the general trend of solvent effects in such reactions.

Temperature and Pressure Optimization for Carbamate Formation

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For the iodocarbamation of α-methylstyrene, lower temperatures are often employed to enhance diastereoselectivity by minimizing the conformational flexibility of the transition states and reducing the likelihood of side reactions. However, very low temperatures may significantly slow down the reaction rate, necessitating a compromise to achieve both good selectivity and a reasonable reaction time.

While many iodocarbamation reactions are conducted at atmospheric pressure, in some cases, particularly when dealing with gaseous reactants or volatile solvents, the pressure can be adjusted. For the synthesis of carbamates from alkyl halides and amines with carbon dioxide, pressure has been shown to influence the reaction's efficiency. acs.orgnih.gov In the context of iodocarbamation, pressure is less commonly a key parameter for optimization unless volatile reagents are used.

Table 4: Influence of Temperature on Diastereoselectivity

| Entry | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (anti:syn) |

| 1 | 25 | 2 | 80:20 |

| 2 | 0 | 6 | 88:12 |

| 3 | -20 | 12 | 92:8 |

| 4 | -78 | 24 | 95:5 |

Note: This table illustrates the general trend of improved diastereoselectivity at lower temperatures for a representative iodocarbamation reaction.

Catalytic Systems in Iodination and Carbamate Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of both the iodination and carbamate formation steps. In the context of iodocarbamation, a catalyst can facilitate the formation of the electrophilic iodine species, thereby accelerating the initial attack on the alkene.

Lewis acids are commonly used to activate the iodine source. For example, a catalytic amount of a Lewis acid can polarize the I-X bond of an iodine source like N-iodosuccinimide (NIS), making the iodine atom more electrophilic.

In enantioselective variants, the development of chiral iodine(I/III) catalytic systems has been a major advancement. These catalysts can generate a chiral hypervalent iodine species in situ, which then participates in the stereodetermining step of the reaction. The design of the chiral ligand is crucial for achieving high levels of stereocontrol.

Furthermore, catalysts can also play a role in the carbamate formation step, particularly in syntheses where the carbamate is formed in situ. For instance, in reactions involving CO2 and amines to generate the carbamate nucleophile, various catalysts have been employed to promote this transformation.

Table 5: Comparison of Catalytic Systems for a Model Iodocarbamation

| Entry | Catalyst | Iodine Source | Yield (%) | Selectivity |

| 1 | None | I2 | 60 | Moderate |

| 2 | BF3·OEt2 | NIS | 85 | Good |

| 3 | Chiral Iodine Catalyst | m-CPBA, KI | 78 | High (90% ee) |

| 4 | AgOTf | I2 | 88 | Good |

Note: This data is illustrative of the improvements that can be achieved with various catalytic systems.

Green Chemistry Aspects in Synthetic Protocol Development

Advancements in Greener Synthetic Strategies

Research into the synthesis of related organoiodine compounds has highlighted several avenues for developing a more environmentally benign protocol for this compound. These strategies focus on core green chemistry principles:

Catalytic Systems: A fundamental principle of green chemistry is the use of catalysts to replace stoichiometric reagents. youtube.com In the context of iodocarbamation, this involves moving away from reagents used in a 1:1 molar ratio with the substrate. Systems using catalytic amounts of molecular iodine (I₂) in the presence of an environmentally friendly oxidant, such as hydrogen peroxide (H₂O₂), represent a significant improvement. rsc.orgresearchgate.net This approach reduces the total mass of reagents used and minimizes waste. The catalyst, iodine, is low-cost and non-toxic, further enhancing the green credentials of the method. mdpi.com

Solvent Selection: Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest mass of material used. Traditional solvents for iodofunctionalization, such as dichloromethane or acetonitrile, are effective but hazardous. Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Water is a particularly attractive medium due to its non-toxicity, non-flammability, and low cost. rsc.org The choice of solvent can also significantly influence reaction rates and selectivity. wikipedia.orglibretexts.org

Energy Efficiency: Reducing energy consumption is another cornerstone of green chemistry. jddhs.com The adoption of methods like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby lowering energy input. mdpi.com Reactions performed at ambient temperature and pressure are also preferable to those requiring significant heating or cooling.

Comparative Analysis using Green Chemistry Metrics

To quantitatively assess the environmental impact of different synthetic routes, several metrics have been developed. mdpi.comwhiterose.ac.uk A hypothetical comparison between a "traditional" and a "green" protocol for the synthesis of this compound from 2-phenylpropene illustrates the benefits of applying green principles.

Table 1: Hypothetical Comparison of Synthetic Protocols

| Parameter | Traditional Protocol | Green Protocol | Rationale for Improvement |

|---|---|---|---|

| Iodine Source | Iodine Monochloride (ICl) | Catalytic I₂ (0.1 eq) | Avoids stoichiometric use of a corrosive reagent; I₂ is less hazardous. |

| Oxidant | None | Hydrogen Peroxide (H₂O₂) | H₂O₂ is a green oxidant, with water as its only byproduct. rsc.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Water or Ethanol | Replaces a toxic and volatile solvent with a benign or bio-based alternative. rsc.org |

| Energy Input | Reflux (6-8 hours) | Microwave (15-20 min) | Significant reduction in reaction time and energy consumption. mdpi.com |

The advantages of the green protocol can be further quantified using established metrics like Atom Economy (AE) and the Environmental Factor (E-Factor). researchgate.net

Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. An ideal reaction has an AE of 100%.

E-Factor: This metric measures the total mass of waste generated per kilogram of product. A lower E-Factor signifies a greener process. researchgate.net

Table 2: Green Metrics Analysis for a Hypothetical Synthesis

| Metric | Traditional Protocol | Green Protocol | Interpretation |

|---|---|---|---|

| Atom Economy (AE) | Lower | Higher | The catalytic protocol incorporates a greater proportion of reactant atoms into the final product, minimizing byproducts. researchgate.net |

| E-Factor | High (>>1) | Low (~1-5) | The green protocol generates significantly less waste, primarily due to the reduction in solvent volume and the elimination of stoichiometric reagents. researchgate.netrsc.org |

| Process Mass Intensity (PMI) | High | Low | PMI considers the total mass (reactants, solvents, workup materials) per mass of product. The green route's use of catalytic reagents and less solvent dramatically lowers this value. mdpi.comresearchgate.net |

By focusing on catalytic methods, benign solvents, and energy efficiency, the development of synthetic protocols for this compound can align with the principles of sustainability, resulting in processes that are not only more environmentally responsible but also often more cost-effective and efficient. jddhs.comkuleuven.be

Mechanistic Investigations of Methyl 2 Iodo 2 Phenylpropyl Carbamate Transformations

Elucidation of Iodine Introduction Mechanisms

The incorporation of an iodine atom at the tertiary benzylic position of the 2-phenylpropyl scaffold is a key transformation that can be achieved through several mechanistic routes. The choice of pathway depends on the specific reagents and conditions employed, with electrophilic, radical, and hypervalent iodine-mediated processes being the most pertinent.

Electrophilic Iodination Pathways

Electrophilic iodination is a classic and reliable method for the difunctionalization of alkenes. In the context of forming the target compound from an α-methylstyrene precursor, this pathway involves the reaction of the electron-rich double bond with an electrophilic iodine source.

The generally accepted mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate. mdpi.com Molecular iodine (I₂) or other sources of electrophilic iodine (e.g., iodine monochloride, ICl) initially form a loose π-complex with the alkene. mdpi.com This complex then evolves into a three-membered ring iodonium ion, with the positive charge distributed between the iodine and the two carbon atoms of the former double bond. The attack of a nucleophile—in this case, a nitrogen-based nucleophile that will form the carbamate (B1207046)—occurs at one of the carbons of the iodonium ion ring. According to Markovnikov's rule, the nucleophile will preferentially attack the more substituted carbon, which can better stabilize the developing positive charge. For α-methylstyrene, this is the tertiary benzylic carbon, leading to the desired regiochemistry observed in Methyl (2-iodo-2-phenylpropyl)carbamate. This nucleophilic attack proceeds via an Sₙ2-like mechanism, resulting in an anti-addition of the iodine and the nucleophile across the double bond.

| Reagent System | Oxidant/Activator | Typical Substrates | Key Mechanistic Feature |

| I₂ | None or Lewis Acid | Alkenes, Alkynes | Formation of a cyclic iodonium ion intermediate. |

| KI / NaNO₂ | Aerobic O₂ | Alkenes | In situ generation of electrophilic iodine species. |

| I₂O₅ | None | Olefins | Acts as a source of electrophilic iodine. |

| Iodine Monoacetate | Oxone | Styrene derivatives | Effective for regio- and diastereoselective iodoacetoxylation. mdpi.com |

Radical Mediated Iodination Processes

An alternative to the ionic pathway is a radical-mediated process. Radical additions can offer different selectivity and are often initiated by light, heat, or a radical initiator. A plausible radical mechanism for iodination would involve the homolytic cleavage of a weak bond to generate an iodine radical (I•). This radical then adds to the alkene double bond.

For an α-methylstyrene precursor, the iodine radical would add to the less substituted carbon of the double bond to generate the more stable tertiary benzylic radical. This intermediate can then be trapped by another species to complete the functionalization. Recent advances in photoredox catalysis have enabled a variety of radical transformations under mild conditions, including iodination reactions. beilstein-journals.org For instance, systems combining an iodide source with a photosensitizer can generate iodine radicals upon visible light irradiation, which then engage in alkene addition cascades. beilstein-journals.org

| Initiation Method | Reagent System | Key Intermediate | Characteristics |

| Photoredox Catalysis | Iodide Source + Photosensitizer | Benzylic Radical | Mild conditions, high functional group tolerance. beilstein-journals.org |

| Thermal Initiation | AIBN + Iodo-source | Benzylic Radical | Requires elevated temperatures. |

| Single Electron Transfer (SET) | Hypervalent Iodine Reagent | Arene Radical Cation | Can be initiated by SET from an electron-rich arene to the reagent. nih.gov |

Role of Hypervalent Iodine Species in Carbamate Transformations

Hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA) or [Hydroxy(tosyloxy)iodo]benzene (HTIB), have become powerful tools in organic synthesis due to their unique reactivity as strong electrophiles and oxidants under mild conditions. beilstein-journals.orgnih.gov These reagents can mediate a wide range of alkene difunctionalization reactions, including the formation of iodo-carbamates. researchgate.net

The mechanism often begins with the activation of the alkene by the iodine(III) center, forming an intermediate adduct. This activation enhances the electrophilicity of the alkene, facilitating the attack of a nucleophile. In a reaction to form an iodo-carbamate, a nitrogen nucleophile attacks this activated complex. The final step involves reductive elimination from the iodine(III) center, which transfers an iodine ligand to the adjacent carbon, yielding the final product and a molecule of iodobenzene. recercat.cat This pathway is highly efficient for the stereoselective synthesis of complex molecules. nih.gov Catalytic variants, where the active iodine(III) species is regenerated in situ by a stoichiometric oxidant like m-CPBA, have also been developed to improve the atom economy of these transformations. beilstein-journals.org

Carbamate Bond Formation Mechanisms

The formation of the carbamate linkage is the second critical transformation. This can be achieved either by reacting a precursor alcohol with an isocyanate or through alternative, often more direct, carbamylation methods.

Isocyanate-Alcohol Reaction Pathways

The reaction between an isocyanate and an alcohol is the most traditional and widely used method for synthesizing carbamates (urethanes). kuleuven.be In the context of forming this compound, this would involve the reaction of a precursor, 2-iodo-2-phenylpropan-1-ol, with methyl isocyanate.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbonyl carbon of the isocyanate group. Kinetic and theoretical studies have shown that the reaction is often more complex than a simple bimolecular addition. kuleuven.benih.gov The reaction can be catalyzed by bases or acids, and it is often observed that additional alcohol molecules participate in the transition state. kuleuven.be These extra alcohol molecules can act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the isocyanate nitrogen in a concerted fashion, thereby lowering the activation energy of the reaction. nih.govresearchgate.net The reaction order can therefore vary depending on the concentration of the alcohol. kuleuven.be

| Condition | Proposed Mechanism | Key Feature | Kinetic Order |

| Stoichiometric | Bimolecular addition | Direct attack of alcohol on isocyanate. | First order in each reactant. kuleuven.be |

| Alcohol Excess | Multimolecular intervention | Alcohol associates act as proton transfer agents. nih.gov | Higher order in alcohol. kuleuven.be |

| Isocyanate Excess | Allophanate (B1242929) intermediate | A non-covalent isocyanate dimer reacts with alcohol. nih.gov | Complex kinetics involving an allophanate intermediate. nih.gov |

Alternative Carbamylation Mechanisms

Given the hazardous nature of isocyanates, several alternative carbamylation methods have been developed. A particularly relevant strategy for the synthesis of β-iodo carbamates is the one-pot iodocarbamation of an alkene. This reaction combines the alkene precursor (e.g., α-methylstyrene), an iodine source, and a nitrogen source in a single step. For instance, a system using iodine and an amine in the presence of carbon dioxide (CO₂) can generate the carbamate in situ, which then participates in the electrophilic iodination cascade described previously. semanticscholar.orgrsc.org

Other notable alternatives include:

Reaction with Carbamoyl (B1232498) Chlorides: A pre-formed amine can be reacted with methyl chloroformate to generate the carbamate. This method avoids isocyanates but uses another hazardous reagent, phosgene, or its derivatives in the synthesis of the chloroformate.

Curtius Rearrangement: A carboxylic acid precursor can be converted to an acyl azide (B81097). Upon heating, the acyl azide undergoes the Curtius rearrangement to form an isocyanate intermediate, which is then trapped in situ by an alcohol (e.g., methanol) to yield the desired carbamate. This method generates the isocyanate transiently, avoiding the need to handle it directly. beilstein-journals.org

Three-Component Couplings: Methods using amines, CO₂, and an alkylating agent (like an alkyl halide) in the presence of a base like DBU offer a direct route to carbamates, fixing CO₂ into the final product. nih.gov

These alternative pathways provide a versatile toolkit for synthesizing carbamates, often with improved safety profiles and atom economy compared to the traditional isocyanate route.

Investigation of Stereochemical Control Mechanisms

While the principles of stereochemical control are fundamental in organic chemistry, specific investigations into the factors governing diastereoselectivity and enantioselectivity in reactions of this compound have not been reported.

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound would likely be influenced by several factors, including the nature of the reagents, the solvent, the temperature, and the potential use of chiral catalysts or auxiliaries. However, without experimental data, a detailed analysis is not possible.

Influence of Halogen Bonding in Reaction Mechanisms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgnih.gov In the context of this compound, the iodine atom could potentially form halogen bonds with other reactants or solvent molecules, thereby influencing the reaction pathway and stereoselectivity. acs.orgnih.gov The strength and significance of such interactions in the mechanistic pathway of this specific compound require dedicated investigation.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Iodo 2 Phenylpropyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H, ¹³C, ¹⁵N NMR Chemical Shift Assignment and Coupling Analysis

¹H NMR: The proton NMR spectrum of Methyl (2-iodo-2-phenylpropyl)carbamate is expected to exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methyl protons of the carbamate (B1207046) group (N-COOCH₃) would present as a singlet, typically in the range of δ 3.5-4.0 ppm. The protons of the propyl chain would show characteristic multiplicities based on their neighboring protons. The methyl group adjacent to the chiral center would likely be a doublet, and the methylene (B1212753) protons would exhibit more complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carbamate is expected to have a chemical shift in the range of δ 150-160 ppm. The carbons of the phenyl group would resonate between δ 125-145 ppm. The carbon atom bearing the iodine, being attached to a heavy atom, would have a significantly shielded chemical shift, typically appearing further upfield than a corresponding carbon bonded to a lighter halogen. The methyl carbon of the carbamate and the propyl chain carbons would appear in the upfield region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the carbamate functional group. researchgate.net The chemical shift of the nitrogen in a carbamate typically falls within a characteristic range, which can be influenced by solvent and substitution effects. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 (m) | 125 - 145 |

| Carbamate N-H | 4.5 - 5.5 (br s) | - |

| Carbamate O-CH₃ | 3.5 - 4.0 (s) | 50 - 60 |

| Propyl -CH₂- | 3.0 - 4.0 (m) | 40 - 50 |

| Propyl C(I)-Ph | - | 30 - 40 |

| Propyl -CH₃ | 1.5 - 2.0 (d) | 10 - 20 |

Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, s = singlet, d = doublet, br s = broad singlet.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, establishing the connectivity of the protons within the propyl chain and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the carbamate group to the propyl chain and the phenyl group to the iodinated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximity of protons, which is essential for determining the relative stereochemistry at the chiral center.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental composition, confirming the molecular formula of C₁₁H₁₄INO₂. The presence of iodine, with its single stable isotope at m/z 127, would be a key feature in the mass spectrum.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the iodine atom (I•), resulting in a prominent fragment ion.

Cleavage of the carbamate group, leading to fragments corresponding to the isocyanate and methanol (B129727) moieties.

Fragmentation of the propyl chain.

Analysis of these fragmentation patterns would help to confirm the connectivity of the different structural components of the molecule.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₁₁H₁₄INO₂⁺ |

| [M - I]⁺ | C₁₁H₁₄NO₂⁺ |

| [M - OCH₃]⁺ | C₁₀H₁₁INO⁺ |

| [C₇H₇]⁺ | Tropylium ion from the phenyl group |

| [C₉H₁₀I]⁺ | Fragment from cleavage of the carbamate C-N bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amine hydrogen of the carbamate.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.

C-N stretch: A peak in the 1200-1350 cm⁻¹ region.

C-O stretch: Bands in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the carbamate.

C-I stretch: A weak absorption expected in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely give rise to strong signals. The C=O and C-I bonds are also expected to be Raman active.

Interactive Data Table: Expected Vibrational Spectroscopy Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | 2850 - 3000 | IR, Raman |

| C=O Stretch | 1680 - 1720 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| C-O Stretch | 1000 - 1300 | IR |

| C-I Stretch | < 600 | IR, Raman |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

The expected data from such an analysis would be compiled into a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates. A representative table of the kind of data that would be obtained is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

This crystallographic data would unambiguously establish the relative and absolute stereochemistry of the molecule, providing a foundational understanding of its three-dimensional nature.

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

For chiral molecules, it is often necessary to separate the enantiomers and determine the enantiomeric excess (ee) of a given sample. This is typically achieved through a combination of chiral chromatography and polarimetry.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers as they pass through the chromatography column, resulting in different retention times. High-performance liquid chromatography (HPLC) is a common platform for this type of separation.

Once the enantiomers are separated, polarimetry can be used to determine the enantiomeric excess. A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The observed rotation of a mixture of enantiomers can therefore be used to calculate the proportion of each enantiomer present.

The determination of enantiomeric excess is a critical aspect of asymmetric synthesis and the characterization of chiral compounds. While specific experimental data for this compound is not available, the general procedure would involve developing a suitable chiral HPLC method to separate the enantiomers. The separated enantiomers would then be analyzed by a polarimeter to measure their specific rotations, allowing for the calculation of the enantiomeric excess in any given sample.

Table 2: Representative Data from Chiral Analysis

| Technique | Parameter | Result |

| Chiral HPLC | Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min | |

| Polarimetry | Specific Rotation [α] (Enantiomer 1) | +25.3° |

| Specific Rotation [α] (Enantiomer 2) | -25.1° |

This combined approach of chiral chromatography and polarimetry provides a robust method for the separation and quantification of the enantiomers of chiral molecules like this compound.

No Publicly Available Research on the Computational and Theoretical Chemistry of this compound

As of the current date, a comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific computational chemistry or theoretical studies focused on the compound this compound. Consequently, detailed information regarding its electronic structure, reactivity, conformational analysis, and reaction pathway modeling from a theoretical standpoint is not available in published research.

The requested in-depth analysis under the specified headings of Quantum Chemical Calculations, Conformational Analysis, and Reaction Pathway Modeling relies on data and findings from dedicated research in these areas. Without such foundational studies, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions.

Further research and publication in the field of computational chemistry would be required to elucidate the theoretical properties of this compound and to provide the data necessary for the comprehensive article outlined.

Computational Chemistry and Theoretical Studies of Methyl 2 Iodo 2 Phenylpropyl Carbamate

Reaction Pathway Modeling and Transition State Characterization

Calculation of Activation Barriers and Reaction Energetics

No published data exists on the theoretical calculation of activation barriers or reaction energetics for the formation or transformation of Methyl (2-iodo-2-phenylpropyl)carbamate. Such studies would typically employ methods like Density Functional Theory (DFT) to model reaction pathways and determine the energy profiles of transition states and intermediates.

Prediction of Regioselectivity and Stereoselectivity

There are no computational models or theoretical studies in the literature that predict the regioselectivity or stereoselectivity of reactions involving this compound. This type of research is crucial for understanding and optimizing synthetic routes to achieve desired isomers.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational predictions of spectroscopic properties (such as NMR, IR, or Raman spectra) for this compound are not available. These predictions, when correlated with experimental data, are invaluable for structural confirmation and characterization.

Molecular Docking and Ligand Binding Studies

No molecular docking or ligand binding studies focusing on the broader synthetic utility of this compound have been published. Such investigations could provide insights into its potential as a building block in more complex molecular architectures by exploring its non-covalent interactions.

Chemical Reactivity and Synthetic Transformations of Methyl 2 Iodo 2 Phenylpropyl Carbamate

Reactions Involving the Iodine Substituent

The carbon-iodine bond in Methyl (2-iodo-2-phenylpropyl)carbamate is a focal point for a variety of synthetic manipulations. The polarizability and relative weakness of this bond make the iodine atom an excellent leaving group in several reaction types, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and elimination reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netlibretexts.org In the context of this compound, the iodine atom serves as a handle for the introduction of various organic fragments.

The Heck reaction would involve the coupling of the carbamate (B1207046) with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the tertiary carbon, displacing the iodine. A potential outcome of the Heck reaction is the formation of a more complex unsaturated carbamate.

The Sonogashira reaction offers a route to couple this compound with a terminal alkyne. nih.govresearchgate.netorganic-chemistry.org This reaction, typically co-catalyzed by copper(I) iodide, would result in the synthesis of an alkynyl-substituted carbamate, significantly increasing the molecular complexity. The general mechanism involves the oxidative addition of the iodo-carbamate to the palladium(0) catalyst. nih.gov

The Suzuki reaction would enable the coupling of the iodo-carbamate with an organoboron compound, such as a boronic acid or ester. nih.gov This versatile reaction would allow for the introduction of a wide range of aryl or vinyl groups in place of the iodine atom, yielding a variety of substituted carbamates.

| Reaction | Coupling Partner | Potential Product Structure | Key Reagents |

| Heck | Alkene (e.g., Styrene) | Pd catalyst, base | |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) salt, base | |

| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd catalyst, base |

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Nucleophilic Substitution Reactions and Formation of Derived Carbamates

The tertiary carbon bearing the iodine atom is susceptible to nucleophilic attack, leading to the displacement of the iodide ion. rsc.orgpearson.com A variety of nucleophiles can be employed to generate a range of substituted carbamates. However, due to the sterically hindered nature of the tertiary carbon, SN1-type reactions might be favored over SN2, potentially leading to a mixture of stereoisomers if the starting material is chiral.

Common nucleophiles for such reactions include:

Azides: Introduction of an azido (B1232118) group, which can be further transformed into an amine.

Cyanides: Formation of a nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxides: Synthesis of ethers.

Amines: Formation of a new carbon-nitrogen bond, leading to more complex amines.

| Nucleophile | Reagent Example | Potential Product |

| Azide (B81097) | Sodium Azide (NaN₃) | Methyl (2-azido-2-phenylpropyl)carbamate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl (2-cyano-2-phenylpropyl)carbamate |

| Methoxide | Sodium Methoxide (NaOCH₃) | Methyl (2-methoxy-2-phenylpropyl)carbamate |

| Ammonia (B1221849) | Ammonia (NH₃) | Methyl (2-amino-2-phenylpropyl)carbamate |

Table 2: Potential Nucleophilic Substitution Products Derived from this compound

Elimination Reactions and Formation of Unsaturated Carbamates

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. youtube.com The most likely pathway is an E2 mechanism, where the base abstracts a proton from a carbon adjacent to the carbon bearing the iodine, leading to the formation of a double bond and the expulsion of the iodide ion. Due to the presence of a methyl group and a phenyl group on the same carbon, two regioisomeric alkene products are possible, with the more substituted and conjugated alkene generally being the major product (Zaitsev's rule). However, the use of a bulky base could favor the formation of the less substituted alkene (Hofmann product).

The two potential unsaturated carbamate products are:

Methyl (2-phenyl-1-propen-2-yl)carbamate

Methyl (2-phenylprop-1-en-1-yl)carbamate

Transformations of the Carbamate Moiety

The carbamate functional group in this compound also presents opportunities for synthetic modifications, including hydrolysis, transamidation, reduction, and oxidation.

Hydrolysis and Transamidation Reactions

Hydrolysis of the carbamate can be achieved under either acidic or basic conditions. Acidic hydrolysis would likely lead to the formation of the corresponding amine, carbon dioxide, and methanol (B129727). Basic hydrolysis would yield the amine, a carbonate salt, and methanol. This reaction effectively deprotects the amine functionality.

Transamidation involves the reaction of the carbamate with an amine, resulting in the formation of a new urea (B33335) derivative. This transformation allows for the modification of the substituent on the nitrogen atom of the carbamate.

Reduction and Oxidation Pathways

Reduction of the carbamate moiety is a challenging transformation but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would lead to the reductive cleavage of the carbamate to yield the corresponding N-methylated amine.

Oxidation of the carbamate group is generally not a common transformation. However, under specific and potentially harsh oxidative conditions, degradation of the molecule could occur. The phenyl group is more susceptible to oxidation, potentially leading to the formation of phenolic or ring-opened products, though this would likely require vigorous reaction conditions. The carbamate itself can be susceptible to degradation in the presence of certain oxidizing agents. nih.gov

| Transformation | Conditions | Potential Product(s) |

| Acidic Hydrolysis | Strong Acid (e.g., HCl), Heat | 2-Iodo-2-phenylpropan-1-amine, CO₂, Methanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | 2-Iodo-2-phenylpropan-1-amine, Carbonate salt, Methanol |

| Transamidation | Amine (e.g., R-NH₂), Heat | N-(2-Iodo-2-phenylpropyl)-N'-R-urea |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | N-Methyl-2-iodo-2-phenylpropan-1-amine |

Table 3: Potential Transformations of the Carbamate Moiety

Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic carbamate group and an electrophilic carbon bearing an iodine atom in this compound allows for various intramolecular cyclization reactions. These reactions are synthetically valuable for the construction of nitrogen-containing heterocyclic compounds.

Intramolecular Cyclization Involving the Carbamate and Iodine

The proximate arrangement of the carbamate and the secondary iodide in this compound facilitates intramolecular cyclization, a common strategy for the synthesis of five-membered heterocyclic rings. This reaction typically proceeds via an intramolecular nucleophilic substitution (SN2) pathway, where the carbamate nitrogen or oxygen acts as the nucleophile, displacing the iodide leaving group.

The outcome of the cyclization can be influenced by the reaction conditions, particularly the choice of base. In the presence of a suitable base, the carbamate nitrogen can be deprotonated, enhancing its nucleophilicity and promoting attack on the carbon bearing the iodine. This leads to the formation of a five-membered oxazolidinone ring.

An analogous transformation is the synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine and diethyl carbonate in the presence of potassium carbonate at elevated temperatures. prepchem.com This reaction, while intermolecular in its initial phase, highlights the propensity for the formation of the oxazolidinone ring system from related precursors. A similar strategy involves an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement, which provides access to a range of 4,5-disubstituted oxazolidin-2-ones. nih.govkaimosi.com Hypervalent iodine reagents have also been employed to mediate the cyclization of N-allylcarbamates to oxazolidinones. researchgate.netresearchgate.net

The cyclization of this compound would be expected to yield 4-methyl-4-phenyl-1,3-oxazinan-2-one, a six-membered ring, if the carbamate oxygen attacks the iodinated carbon. However, the formation of a five-membered ring is generally kinetically favored. Therefore, the formation of 5-methyl-5-phenyl-oxazolidin-2-one is a more probable outcome.

Table 1: Plausible Intramolecular Cyclization Products of this compound

| Product Name | Structure | Ring Size | Notes |

| 5-Methyl-5-phenyl-oxazolidin-2-one | (Structure to be depicted) | 5-membered | Kinetically favored product. |

| 4-Methyl-4-phenyl-1,3-oxazinan-2-one | (Structure to be depicted) | 6-membered | Thermodynamically favored, but kinetically less likely. |

Synthesis of Nitrogen-Containing Heterocycles

Beyond oxazolidinones, the intramolecular cyclization of β-iodo carbamates can also be directed towards the synthesis of other nitrogen-containing heterocycles, most notably aziridines. The formation of an aziridine (B145994) from this compound would involve the carbamate nitrogen acting as the nucleophile to displace the iodide. This process would likely require specific reaction conditions to favor the three-membered ring formation over the five-membered oxazolidinone. The mechanism of the conversion of β-iodo carbamates to aziridines has been a subject of study, highlighting the synthetic potential of this transformation.

The synthesis of tryptamines, which contain an indole (B1671886) nucleus, has been achieved through the radical cyclization of 2-iodoaryl allenyl amines. researchgate.net While structurally different, this demonstrates the utility of iodo-substituted amines in the construction of complex nitrogen heterocycles. Hypervalent iodine-mediated cyclization of bishomoallylamides has also been shown to produce prolinols, which contain a pyrrolidine (B122466) ring. beilstein-journals.org

Reactions of the Phenyl Group

The phenyl group in this compound is susceptible to a variety of transformations, including electrophilic aromatic substitution and metal-catalyzed functionalization, allowing for further diversification of the molecule.

Electrophilic Aromatic Substitution

The (2-iodo-2-carbamoylpropyl) substituent on the benzene (B151609) ring will influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituent as a whole is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the electronegative atoms (iodine, oxygen, and nitrogen). Deactivating groups typically direct incoming electrophiles to the meta position. chemistrysteps.com However, the potential for steric hindrance from the bulky side chain could also influence the substitution pattern.

Common EAS reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) predominantly at the meta position of the phenyl ring. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely result in the corresponding meta-halo-substituted derivative.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups to the aromatic ring, are generally less successful on deactivated rings and may require harsh conditions. wikipedia.orglibretexts.orgyoutube.comlibretexts.orgyoutube.com Furthermore, the potential for carbocation rearrangements in Friedel-Crafts alkylation could lead to a mixture of products. libretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl (2-iodo-2-(3-nitrophenyl)propyl)carbamate |

| Bromination | Br₂, FeBr₃ | Methyl (2-(3-bromophenyl)-2-iodopropyl)carbamate |

| Acylation | RCOCl, AlCl₃ | Methyl (2-(3-acylphenyl)-2-iodopropyl)carbamate |

Metal-Catalyzed Functionalization

The phenyl group of this compound can also be functionalized using metal-catalyzed reactions, which often offer milder conditions and higher selectivity compared to traditional electrophilic aromatic substitution.

Directed ortho-Metalation: The carbamate group, while part of the side chain, could potentially act as a directed metalation group (DMG), facilitating the deprotonation of an ortho position on the phenyl ring by a strong base like an organolithium reagent. uwindsor.canih.gov The resulting aryllithium species can then be quenched with various electrophiles to introduce a substituent at the ortho position. However, the distance and flexibility of the carbamate relative to the ring in this specific molecule may reduce the efficiency of this directed metalation.

Palladium-Catalyzed Cross-Coupling Reactions: While the molecule contains an alkyl iodide, the phenyl group itself can participate in cross-coupling reactions if it is first functionalized with a suitable leaving group (e.g., triflate) or through C-H activation. Palladium-catalyzed reactions such as the Heck reaction, which couples aryl halides with alkenes, are powerful tools for C-C bond formation. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govlibretexts.org More advanced palladium-catalyzed methods allow for the direct C-H arylation of anilines and other arenes, which could potentially be adapted for the functionalization of the phenyl ring in this compound, likely favoring the para position in some instances. nih.govnih.govsemanticscholar.orgrsc.org

Table 3: Potential Metal-Catalyzed Functionalization Reactions of the Phenyl Group

| Reaction Type | General Approach | Potential Outcome |

| Directed ortho-Metalation | Treatment with n-BuLi followed by an electrophile (E+) | Introduction of an electrophile at the ortho position. |

| Palladium-Catalyzed C-H Arylation | Pd catalyst, aryl halide | Arylation of the phenyl ring, potentially at the para position. |

Synthesis of Advanced Molecular Architectures Incorporating the Methyl 2 Iodo 2 Phenylpropyl Carbamate Scaffold

Incorporation into Complex Natural Product Analogues

The synthesis of natural product analogues is a crucial endeavor in medicinal chemistry, often leading to compounds with improved biological activity or pharmacokinetic profiles. rsc.orgresearchgate.netnih.gov The methyl (2-iodo-2-phenylpropyl)carbamate scaffold can be envisioned as a key precursor for the synthesis of heterocyclic cores found in various natural products, particularly alkaloids.

One plausible strategy involves an intramolecular cyclization reaction. For instance, a radical-induced cyclization could be employed. Treatment of this compound with a radical initiator, such as tributyltin hydride and AIBN, could generate a carbon-centered radical at the benzylic position. This radical could then attack the carbamate (B1207046) nitrogen or oxygen, or a suitably positioned functional group on the phenyl ring, to forge a new ring system. This approach is analogous to methods used in the synthesis of complex molecules where intramolecular reactions build intricate scaffolds. researcher.lifenih.govrsc.org

Alternatively, a transition-metal-catalyzed intramolecular Heck-type reaction could be employed. researcher.life If the phenyl group of the scaffold were functionalized with a vinyl or other unsaturated moiety, a palladium catalyst could facilitate an intramolecular cyclization, with the iodo group serving as the reactive handle. This would lead to the formation of fused or spirocyclic systems, which are common motifs in natural products.

The synthesis of analogues of indolocarbazole natural products, which exhibit a wide range of biological activities, often involves the construction of complex heterocyclic systems. rsc.org A synthetic strategy utilizing the reactivity of an iodinated precursor could be envisioned for creating a key intermediate in the synthesis of a simplified analogue of this class of compounds. The precise substitution pattern of the resulting molecule would be dictated by the design of the precursor and the chosen cyclization strategy.

Application in the Construction of Medicinal Chemistry Scaffolds (focus on synthetic routes)

The development of novel molecular scaffolds is a central theme in medicinal chemistry, as it provides access to new areas of chemical space and potentially new biological activities. nih.govresearchgate.netnih.gov The this compound scaffold is particularly well-suited for the synthesis of oxazolidinones, a class of compounds known for their antibacterial properties. nih.govarkat-usa.org

The primary synthetic route to oxazolidinones from β-iodocarbamates is a base-mediated intramolecular cyclization. In this reaction, a base abstracts the proton from the carbamate nitrogen, generating a nucleophilic anion. This anion then displaces the iodide via an intramolecular SN2 reaction, forming the five-membered oxazolidinone ring. This method is efficient and often proceeds with high stereoselectivity. arkat-usa.org

The reaction to form a 4-methyl-4-phenyl-oxazolidin-2-one (B12110271) from this compound would proceed as follows:

Deprotonation: A suitable base, such as lithium hydroxide (B78521) or another non-nucleophilic base, removes the acidic proton from the carbamate nitrogen, creating a carbamate anion.

Intramolecular Cyclization: The resulting anion acts as an internal nucleophile, attacking the carbon atom bearing the iodine.

Iodide Displacement: The iodine atom is displaced as an iodide ion, and the five-membered oxazolidinone ring is formed.

This synthetic strategy is versatile and has been applied to a range of substrates to produce various substituted oxazolidinones. organic-chemistry.orgionike.comresearchgate.net The following interactive table provides examples of analogous cyclization reactions to form oxazolidinones, illustrating the scope of this transformation.

Interactive Table: Synthesis of Oxazolidinones via Intramolecular Cyclization

| Substrate (Analogue) | Base | Solvent | Product | Yield (%) | Reference |

| N-Allyl Carbamate (iodinated in situ) | Hypervalent Iodine Reagent | Hexafluoroisopropanol | Substituted Oxazolidinone | 70-90% | researchgate.net |

| Ethyl 4-bromo-3-fluorophenylcarbamate + (R)-epichlorohydrin | LiOH | THF/Water | Chiral N-Aryl Oxazolidinone | 80-95% | arkat-usa.org |

| Amino alcohol carbamate | Base | Various | N-Aryl Oxazolidinone | Good | organic-chemistry.org |

The resulting 4,4-disubstituted oxazolidinone scaffold from this compound would be a valuable starting point for further functionalization, allowing for the creation of a library of compounds for biological screening.

Development of Polymerizable Monomers or Ligands (if applicable)

Carbamate-containing monomers have garnered interest for the synthesis of specialty polymers with applications in coatings and biomedical devices. researchgate.netnih.gov The this compound scaffold could potentially be converted into a polymerizable monomer through a two-step process.

First, an elimination reaction could be induced to remove hydrogen iodide (HI), leading to the formation of an unsaturated carbamate, methyl (2-phenylallyl)carbamate. This could be achieved by treating the starting material with a strong, non-nucleophilic base.

Once the allylic carbamate is formed, a polymerizable group, such as a methacrylate (B99206), could be introduced. For example, the carbamate nitrogen could be functionalized with methacryloyl chloride in the presence of a base. The resulting monomer, methyl (methacryloyl(2-phenylallyl))carbamate, would contain a vinyl group and a methacrylate group, both of which could participate in polymerization reactions.

Alternatively, the phenyl ring could be functionalized with a polymerizable group, such as a vinyl or styrenyl moiety, prior to the elimination step. This would result in a monomer with a different architecture and potentially different polymerization characteristics.

The properties of the resulting polymer would be influenced by the rigid phenyl group and the polar carbamate functionality, potentially leading to materials with high thermal stability and specific adhesion properties.

Design of Novel Catalytic Intermediates

The design of novel catalysts is a frontier in chemical research. While not a catalyst itself, this compound could be envisioned as a precursor to a catalytic intermediate or as a component of an organocatalyst.

One potential application is in the field of halogen bonding catalysis. researchgate.netresearchgate.netnih.govmorressier.com The iodine atom in the scaffold can act as a halogen bond donor, a type of non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base. researchgate.net This interaction can be used to activate substrates in a catalytic cycle. For instance, the iodine atom could coordinate to a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating a nucleophilic attack. While hypervalent iodine compounds are more commonly used as halogen bonding catalysts, the potential for simpler iodo-organic compounds to participate in such interactions is an area of active research. rsc.orgresearchgate.netnih.gov

Another speculative role for this compound is as a precursor to an organometallic catalytic species. The carbon-iodine bond could undergo oxidative addition to a low-valent transition metal, such as palladium(0) or nickel(0), to form a metal-alkyl intermediate. This intermediate could then participate in various catalytic cross-coupling reactions. The carbamate functionality could potentially act as a ligand, influencing the reactivity and selectivity of the metal center.

The development of chiral catalysts based on this scaffold could also be explored. If the starting material is synthesized in an enantiomerically pure form, it could be used to generate chiral ligands or catalysts for asymmetric synthesis. For example, a chiral iodinated compound could be used in conjunction with a metal to create a chiral Lewis acid catalyst.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies

The synthesis of β-lactam derivatives, which are structurally significant in antibiotics like penicillins and cephalosporins, has seen significant advancements in stereoselective approaches. um.esrsc.org Future research should focus on adapting and developing new stereoselective methods to access specific stereoisomers of methyl (2-iodo-2-phenylpropyl)carbamate, which could exhibit distinct biological activities. um.esrsc.org This includes the exploration of cascade reactions, metal-catalyzed syntheses, and base-promoted cyclizations to control the stereochemistry at the two chiral centers. um.esrsc.org

A critical area of investigation will be the use of chiral catalysts to induce enantioselectivity. Hypervalent iodine catalysis, for instance, has emerged as a powerful tool in stereoselective transformations. rsc.org The development of new chiral hypervalent iodine catalysts could enable highly enantioselective syntheses of β-iodocarbamates under mild conditions. rsc.org

Investigation of Advanced Catalytic Systems

Current methods for carbamate (B1207046) synthesis often rely on stoichiometric reagents or harsh reaction conditions. google.com Future research should prioritize the development of advanced catalytic systems to improve the efficiency, selectivity, and sustainability of this compound synthesis.

Key areas for investigation include:

Homogeneous Catalysis: High-throughput screening of homogeneous catalysts can rapidly identify the optimal catalyst system for a given transformation, accelerating the development of more efficient and cost-effective processes. incatt.nl This approach could be instrumental in discovering novel catalysts for the iodocarbamation reaction.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal complexes on zeolites or polymers, offers advantages in terms of catalyst recovery and reuse. nih.gov Research into recyclable heterogeneous catalyst systems could lead to more environmentally benign synthetic routes. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.gov Esterases, for example, have shown promiscuous activity in the synthesis of carbamates in aqueous media. nih.gov Exploring enzymatic routes to this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Exploration of Bio-orthogonal Reactions of the Carbamate Scaffold

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The carbamate functional group has been successfully employed in "click-to-release" strategies, a type of bio-orthogonal reaction. nih.govchemrxiv.orgacs.orgresearchgate.net

Future research could explore the potential of this compound and its derivatives in this context. By incorporating this carbamate into a larger molecule, it could serve as a linker that can be cleaved under specific biological conditions to release a therapeutic agent or a diagnostic probe. nih.govchemrxiv.orgacs.orgresearchgate.net The development of new bio-orthogonal cleavage reactions based on the carbamate scaffold could lead to advancements in drug delivery and molecular imaging. nih.govchemrxiv.orgacs.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The integration of flow chemistry into the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. nih.govnih.govbeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.